6-Iodo-4-nitropyridine-2-carboxylic acid
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Overview
Description
6-Iodo-4-nitropyridine-2-carboxylic acid is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-nitropyridine-2-carboxylic acid typically involves the iodination and nitration of pyridine derivatives. One common method is the iodination of 4-nitropyridine-2-carboxylic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 6-substituted-4-nitropyridine-2-carboxylic acid derivatives.
Reduction: Formation of 6-iodo-4-aminopyridine-2-carboxylic acid.
Oxidation: Formation of 6-iodo-4-nitropyridine-2-carboxylate salts.
Scientific Research Applications
6-Iodo-4-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-pyridine-2-carboxylic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
6-Nitropyridine-2-carboxylic acid:
6-Iodo-pyridine-2-carboxylic acid methyl ester: A methyl ester derivative with different solubility and reactivity characteristics.
Uniqueness
6-Iodo-4-nitropyridine-2-carboxylic acid is unique due to the presence of both iodine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
1393575-77-3 |
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Molecular Formula |
C6H3IN2O4 |
Molecular Weight |
294.00 g/mol |
IUPAC Name |
6-iodo-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3IN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
VUOFVHJLWFVBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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